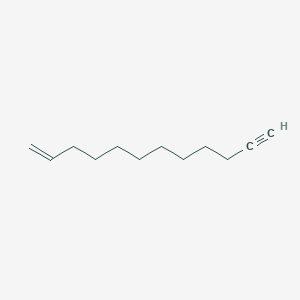

1-Dodecen-11-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

104634-45-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

dodec-1-en-11-yne |

InChI |

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h1,4H,2,5-12H2 |

InChI Key |

WPUNRMBXJYFKQG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Dodecen-11-yne from Terminal Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for producing 1-dodecen-11-yne, a molecule of interest in various research and development fields. The synthesis leverages the versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document outlines the primary synthetic pathway, details experimental protocols, presents quantitative data from relevant literature, and visualizes the key chemical processes.

Introduction

This compound is a linear C12 hydrocarbon featuring both a terminal double bond and a terminal triple bond. This bifunctional structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The synthesis of such enynes often relies on robust and high-yielding cross-coupling methodologies. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl halide and a terminal alkyne, stands out as a highly efficient method for this transformation.[1][2][3]

This guide will focus on a practical and accessible synthetic route starting from the terminal alkene, 1-dodecene. The overall strategy involves the conversion of 1-dodecene to the corresponding terminal alkyne, 1-dodecyne, which is then coupled with a suitable vinyl halide.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved in a two-step sequence starting from the readily available 1-dodecene. The first step involves the conversion of the terminal alkene to a terminal alkyne. The subsequent and final step is a Sonogashira cross-coupling reaction.

Overall Synthetic Scheme:

-

Step 1: Synthesis of 1-Dodecyne from 1-Dodecene. This transformation is achieved through a bromination-dehydrobromination sequence.

-

Step 2: Sonogashira Coupling of 1-Decyne with Vinyl Bromide. The terminal alkyne generated in the first step is coupled with vinyl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established literature procedures for similar transformations and provide a detailed guide for the synthesis of this compound.

This procedure involves the bromination of 1-dodecene to form 1,2-dibromododecane, followed by a double dehydrobromination to yield 1-dodecyne.

Materials:

-

1-Dodecene

-

Bromine

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Bromination of 1-Dodecene: The bromination of 1-dodecene is carried out in a manner analogous to the bromination of 10-undecenoic acid. A solution of bromine in a suitable solvent is added dropwise to a solution of 1-dodecene at a controlled temperature to afford 1,2-dibromododecane.

-

Dehydrohalogenation: The crude 1,2-dibromododecane is then subjected to dehydrohalogenation. This is achieved by refluxing with a concentrated solution of potassium hydroxide in ethanol for an extended period (e.g., 22 hours).

-

Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of ice-water and extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude 1-dodecyne is then purified by distillation. The fraction boiling at 103-113 °C at 25 Torr contains the desired product.

This protocol describes the palladium- and copper-cocatalyzed cross-coupling of 1-decyne with vinyl bromide.

Materials:

-

1-Decyne (from Step 1)

-

Vinyl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

General Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

To this mixture, add 1-decyne (1.0 equivalent) and vinyl bromide (1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings involving substrates analogous to those in the proposed synthesis of this compound.

Table 1: Typical Catalysts and Reagents for Sonogashira Coupling

| Component | Examples | Typical Loading | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 5 mol% | [1] |

| Copper(I) Co-catalyst | CuI, CuBr | 0.5 - 10 mol% | [1] |

| Base | Triethylamine, Diisopropylamine, Piperidine, Cs₂CO₃ | 1.5 - 3.0 equivalents | [1][2] |

| Solvent | THF, DMF, Toluene, Acetonitrile | - | [1] |

Table 2: Representative Yields for Sonogashira Coupling of Aliphatic Substrates

| Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| (E)-1-Bromo-1-hexene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | Room Temp | 85 | Analogous to literature |

| 1-Iodocyclohexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N/DMF | 60 °C | 92 | Analogous to literature |

| Vinyl Bromide | 1-Octyne | Pd(PPh₃)₄ / CuI | n-Butylamine | Room Temp | 78 | Analogous to literature |

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the overall synthetic workflow and the catalytic cycle of the Sonogashira reaction.

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycles of the Sonogashira reaction.

Conclusion

The synthesis of this compound from the terminal alkene 1-dodecene is a practical endeavor for research and development laboratories. The key transformation, a Sonogashira cross-coupling reaction, is a well-established and versatile method. By following the outlined synthetic strategy and experimental protocols, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in chemical synthesis. Careful optimization of the Sonogashira coupling conditions, including the choice of catalyst, base, and solvent, will be crucial for achieving high yields and purity.

References

Spectroscopic Analysis of 1-Dodecen-11-yne: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data for 1-Dodecen-11-yne

The structure of this compound contains a terminal double bond and a terminal triple bond, which will give rise to characteristic signals in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic protons of the double bond and the acetylenic proton of the triple bond.

-

Vinylic Protons (C1-H and C1-H): These protons will appear in the downfield region, typically between 4.9 and 5.9 ppm. The geminal protons will likely appear as a multiplet, and the proton on C1 will also be a multiplet due to coupling with the geminal protons and the adjacent methylene protons.

-

Allylic Protons (C3-H₂): The protons on the carbon adjacent to the double bond will be deshielded and are expected to resonate around 2.0-2.3 ppm.

-

Propargylic Protons (C10-H₂): The protons on the carbon adjacent to the triple bond will appear around 2.1-2.4 ppm.

-

Acetylenic Proton (C12-H): The terminal alkyne proton will be a singlet or a narrow triplet (due to long-range coupling) and is expected around 1.9-2.0 ppm.

-

Methylene Protons (-CH₂-): The remaining methylene protons in the alkyl chain will appear as a broad multiplet in the range of 1.2-1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the alkene and the sp carbons of the alkyne.

-

Vinylic Carbons: The terminal sp² carbon (C1) is expected around 114 ppm, and the internal sp² carbon (C2) around 139 ppm.

-

Alkynyl Carbons: The terminal sp carbon (C12) is predicted to be around 68 ppm, and the internal sp carbon (C11) around 84 ppm.

-

Alkyl Carbons: The carbons of the methylene chain will resonate in the typical aliphatic region of approximately 20-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching and bending vibrations of the alkene and alkyne functional groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | 3300-3260 (strong, sharp) |

| =C-H | Stretching | 3100-3000 (medium) |

| -C≡C- | Stretching | 2150-2100 (weak, sharp) |

| -C=C- | Stretching | 1640 (medium) |

| =C-H | Out-of-plane bend | 990 and 910 (strong) |

| ≡C-H | Bending | 680-610 (strong, broad) |

| C-H (sp³) | Stretching | 2960-2850 (strong) |

| -CH₂- | Bending | 1465 (medium) |

Mass Spectrometry (MS)

For the mass spectrum, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₂₀) is 164.30 g/mol . The M⁺ peak is expected at m/z = 164.

-

Fragmentation: Fragmentation is likely to occur at the allylic and propargylic positions due to the stability of the resulting carbocations. Common fragmentation patterns would involve the loss of alkyl radicals.

Experimental Spectroscopic Data for Related Compounds

For comparative purposes, the following tables summarize the experimental spectroscopic data for 1-dodecene and 1-dodecyne.

1-Dodecene

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~5.8 | m | 1H |

| H-2 | ~4.9 | m | 2H |

| H-3 | ~2.0 | m | 2H |

| -(CH₂)₈- | ~1.3 | m | 16H |

| -CH₃ | ~0.9 | t | 3H |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C-1 | ~139.2 |

| C-2 | ~114.1 |

| C-3 to C-11 | ~31.9 - 22.7 |

| C-12 | ~14.1 |

| IR (Neat) | Wavenumber (cm⁻¹) | Functional Group |

| ~3077 | =C-H stretch | |

| ~2924, 2854 | C-H stretch (sp³) | |

| ~1641 | C=C stretch | |

| ~1465 | -CH₂- bend | |

| ~991, 909 | =C-H out-of-plane bend |

| Mass Spec (EI) | m/z | Relative Intensity |

| 168 | M⁺ | |

| 57 | 100% | |

| 43 | High | |

| 41 | High |

1-Dodecyne

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~1.9 | t | 1H |

| H-3 | ~2.2 | m | 2H |

| -(CH₂)₈- | ~1.3-1.5 | m | 16H |

| -CH₃ | ~0.9 | t | 3H |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C-1 | ~84.8 |

| C-2 | ~68.1 |

| C-3 to C-11 | ~29.6 - 18.5 |

| C-12 | ~14.1 |

| IR (Neat) | Wavenumber (cm⁻¹) | Functional Group |

| ~3312 | ≡C-H stretch | |

| ~2925, 2855 | C-H stretch (sp³) | |

| ~2119 | -C≡C- stretch | |

| ~1466 | -CH₂- bend |

| Mass Spec (EI) | m/z | Relative Intensity |

| 166 | M⁺ | |

| 43 | 100% | |

| 57 | High | |

| 41 | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be homogeneous.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2] The liquid column should be about 4-5 cm high.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[1]

-

Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including the number of scans, spectral width, and relaxation delay.[1] Acquire the free induction decay (FID).

-

Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C NMR.

IR Spectroscopy (Neat Liquid)

-

Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3]

-

Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the infrared spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[4]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction or through a direct insertion probe.[5]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A flowchart illustrating the typical process for determining the structure and purity of an organic compound using various spectroscopic methods.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Dodecen-11-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of 1-Dodecen-11-yne. Due to the limited availability of experimental data for this specific compound in public databases, this guide focuses on its expected qualitative physical properties based on its chemical structure. Furthermore, it furnishes detailed experimental protocols for the determination of key physical parameters, including boiling point, density, and refractive index, which are essential for laboratory work. A diagram illustrating a key synthetic transformation of terminal enynes is also provided to highlight a potential application in synthetic chemistry.

Introduction

This compound is a long-chain hydrocarbon featuring two points of unsaturation: a terminal carbon-carbon double bond (alkene) and a terminal carbon-carbon triple bond (alkyne). Its unique structure makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. A thorough understanding of its physical properties is crucial for its handling, purification, and use in chemical reactions. This guide aims to provide a foundational understanding of these characteristics.

Predicted Physical Characteristics

As of the date of this document, specific experimental quantitative data for the physical properties of this compound are not available in surveyed chemical literature and databases. However, based on the general properties of long-chain hydrocarbons, alkenes, and alkynes, the following qualitative characteristics can be anticipated[1][2][3][4][5][6][7][8]:

-

Appearance: At room temperature, this compound is expected to be a colorless liquid.[1]

-

Odor: It is likely to have a mild, characteristic hydrocarbon odor.[1]

-

Solubility: Being a non-polar molecule, it is expected to be insoluble in water but soluble in common non-polar organic solvents such as hexane, ether, and toluene.[2]

-

Boiling Point: The boiling point is anticipated to be relatively high, likely slightly above that of the corresponding 1-dodecene or 1-dodecyne, due to its molecular weight. The boiling points of hydrocarbons generally increase with the length of the carbon chain.[2][7]

-

Density: The density is expected to be less than that of water.[2]

-

Volatility and Flammability: As a long-chain hydrocarbon, it is expected to be less volatile and less flammable compared to shorter-chain hydrocarbons.[6][7]

Data Presentation: Quantitative Physical Properties

A comprehensive search of scientific databases yielded no experimentally determined or reliably predicted quantitative physical data for this compound. The following table is provided as a template for researchers who may determine these properties experimentally.

| Physical Property | Predicted Value/Range | Experimental Value | Method of Determination |

| Molecular Formula | C₁₂H₂₀ | - | - |

| Molecular Weight | 164.29 g/mol | - | - |

| Boiling Point | Data not available | - | Thiele Tube / Distillation |

| Melting Point | Data not available | - | - |

| Density | Data not available | - | Pycnometer / Hydrometer |

| Refractive Index | Data not available | - | Refractometer |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

4.1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid.[9][10][11][12][13]

-

Apparatus: Thiele tube, thermometer (with appropriate range), small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a clamp.

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Place a small amount (a few milliliters) of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid surrounds the sample.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the bath.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

4.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[14][15][16][17][18]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature. Ensure there are no air bubbles. Place the stopper and wipe any excess water from the outside.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample at the same temperature as the water.

-

Weigh the pycnometer filled with the sample and record the mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

-

4.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.[19][20][21][22][23]

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp or white light with a compensator), dropper, and the liquid sample.

-

Procedure:

-

Turn on the light source and circulate water of a constant, known temperature through the prisms of the refractometer.

-

Open the hinged prisms of the refractometer.

-

Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the mirror to get the best illumination.

-

Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

If a colored band is visible at the borderline, adjust the compensator knob to get a sharp, colorless line.

-

Use the fine adjustment knob to move the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Logical Workflow: Synthetic Utility

Given its bifunctional nature, this compound is a substrate for various selective chemical transformations. A key reaction for terminal alkynes is the Sonogashira coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of complex molecules, including many pharmaceuticals and organic materials.[24][25][26][27][28] The diagram below illustrates the selective Sonogashira coupling at the alkyne terminus of a generic terminal enyne.

Caption: Selective Sonogashira coupling of a terminal enyne.

Conclusion

While experimental data on the physical characteristics of this compound are currently lacking, its properties can be qualitatively inferred from its molecular structure. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these properties accurately. The included reaction diagram highlights the synthetic potential of this molecule, particularly in cross-coupling reactions, underscoring its relevance in the fields of chemical research and drug development. Further experimental investigation is warranted to establish a quantitative profile of this compound's physical characteristics.

References

- 1. ck12.org [ck12.org]

- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. All About the Alkanes, Alkenes, and Alkynes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 6. tutorchase.com [tutorchase.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. youtube.com [youtube.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 19. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. davjalandhar.com [davjalandhar.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. gold-chemistry.org [gold-chemistry.org]

- 27. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]

1-Dodecen-11-yne CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical information for 1-Dodecen-11-yne. The content is tailored for professionals in research and development who require accurate and readily accessible data.

Core Chemical Identifiers

A critical step in the comprehensive study of any chemical compound is the unambiguous identification through its CAS number and molecular formula. This information is foundational for database searches, regulatory compliance, and procurement.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₂H₂₀ | [1] |

| CAS Number | Not Available | - |

Note on CAS Number: A specific CAS Registry Number for this compound could not be readily identified from available public resources. The absence of a dedicated CAS number can indicate that the compound is novel, not widely commercially available, or is indexed under a different nomenclature. Researchers are advised to exercise caution when sourcing this compound and to verify its identity through analytical methods.

Data Unavailability and Further Research

A comprehensive search for detailed experimental protocols, signaling pathway involvement, and quantitative data for this compound did not yield specific results. The information available in public databases is limited to its basic chemical structure and formula.

For researchers interested in the synthesis, reactivity, and biological activity of this compound, the following steps are recommended:

-

Chemical Synthesis: As no standardized synthesis protocols were found, a de novo synthetic route would need to be designed. This would likely involve strategic carbon-carbon bond formation to construct the 12-carbon backbone with the terminal alkene and alkyne functionalities.

-

Structural Verification: Following synthesis, rigorous structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.

-

Exploratory Biological Screening: To determine potential applications in drug development, the compound would need to be subjected to a battery of in vitro and in vivo assays to assess its activity against various biological targets and its pharmacokinetic profile.

Logical Relationship for Further Investigation

To facilitate further research into this compound, a logical workflow is proposed. This workflow outlines the necessary steps from initial synthesis to potential application.

Caption: Proposed workflow for the investigation of this compound.

This guide serves as a starting point for researchers and professionals. The lack of extensive public data on this compound highlights an opportunity for novel research and discovery in the fields of organic chemistry and drug development.

References

An In-depth Technical Guide to the Safe Handling of 1-Dodecen-11-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-Dodecen-11-yne, a molecule combining the functionalities of a terminal alkene and a terminal alkyne. Due to the limited availability of specific safety data for this compound, this document extrapolates information from closely related molecules and the known reactivity of its functional groups, particularly the terminal alkyne. Researchers should handle this compound with extreme care, assuming it to be hazardous.

Hazard Identification and Summary

The primary hazards associated with this compound stem from the high reactivity of the terminal alkyne group and the combustible nature of its long hydrocarbon chain. The terminal C-H bond on an alkyne is significantly more acidic than other C-H bonds in the molecule, making it susceptible to deprotonation by strong bases to form a highly nucleophilic acetylide anion.[1][2][3][4][5]

A critical and severe hazard of terminal alkynes is their ability to form highly unstable and explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[6] Therefore, contact with these metals and their salts must be strictly avoided.

Table 1: Summary of Potential Hazards

| Hazard Category | Description |

| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air. |

| Chemical Hazards | The terminal alkyne is acidic and can be deprotonated by strong bases.[1][2][3][4][5] The resulting acetylide is a potent nucleophile.[1][2][7] |

| Reactivity Hazards | May form highly explosive metal acetylides with certain metals (e.g., copper, silver, mercury, and their salts).[6] May undergo exothermic or explosive polymerization. Can react vigorously with strong oxidizing agents. |

| Health Hazards | The toxicity of this compound has not been thoroughly investigated. However, many terminal alkynes are toxic.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin. Aspiration into the lungs may cause chemical pneumonitis. Prolonged skin contact may cause defatting and irritation. |

Physical and Chemical Properties

Specific experimental data for this compound is scarce. The following table presents estimated properties based on the closely related compounds 1-dodecene and 1-dodecyne.

Table 2: Estimated Physical and Chemical Properties

| Property | Estimated Value | Source/Analogy |

| Molecular Formula | C₁₂H₂₀ | PubChem[8] |

| Molecular Weight | 164.29 g/mol | PubChem[8] |

| Appearance | Colorless liquid (presumed) | Analogy with 1-dodecene[9][10] |

| Boiling Point | ~210-220 °C | Analogy with 1-dodecene and 1-dodecyne[11][12][13] |

| Melting Point | Not determined | |

| Flash Point | ~75-85 °C (Combustible) | Analogy with 1-dodecene[11] |

| Density | ~0.76 g/cm³ | Analogy with 1-dodecene[11][12] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Analogy with 1-dodecene[10][11] |

| pKa of Terminal Alkyne | ~25 | General for terminal alkynes[1][2][3] |

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

-

All equipment used must be properly grounded to prevent static discharge.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a respirator with an organic vapor cartridge is recommended.

Handling Procedures:

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.[14][15] "No Smoking" signs should be posted in the work area.[14][15]

-

Crucially, avoid contact with copper, silver, mercury, and brass (which contains copper). Use tools and equipment made of stainless steel, glass, or Teflon.

-

When transferring the liquid, use techniques that minimize the generation of aerosols.

-

Use only non-sparking tools.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, including strong oxidizing agents, strong bases, and heavy metal salts.

-

The storage area should be free from fire risk.[14]

Reactivity and Experimental Protocols

The presence of both a terminal alkene and a terminal alkyne makes this compound a versatile synthon. However, this dual reactivity also necessitates careful planning of experimental procedures.

Caption: Reactivity and hazards of the terminal alkyne in this compound.

General Protocol for Deprotonation of the Terminal Alkyne

This protocol outlines the general steps for safely deprotonating a terminal alkyne like this compound to form the corresponding acetylide.

-

Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. This is typically achieved using a Schlenk line or a glovebox.

-

Solvent: Use an appropriate anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

Cooling: The reaction vessel should be cooled in an ice bath or a dry ice/acetone bath, as the deprotonation can be exothermic.

-

Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or sodium amide, NaNH₂) is typically used.[1] The base should be added slowly and portion-wise to the solution of the alkyne to control the reaction rate and temperature.

-

Monitoring: The reaction can be monitored by observing the cessation of hydrogen gas evolution (if using NaH).

-

Quenching (if necessary): If the reaction needs to be stopped, it can be quenched by the slow, careful addition of a proton source like water or a saturated aqueous solution of ammonium chloride. This should be done at a low temperature.

-

Workup: Standard aqueous workup procedures can be followed, always being mindful of the potential for unreacted base.

Emergency Procedures

Caption: Workflow for emergency procedures involving this compound.

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Eliminate all ignition sources.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal. Do not use metal tools for collection.

Fire Response:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

A water spray can be used to cool fire-exposed containers.

-

Do not use a solid stream of water, as it may scatter and spread the fire.

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.

-

In all cases of exposure, seek immediate medical attention.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 6. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - UK [bocgases.co.uk]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. This compound | C12H20 | CID 10997389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 11. 1-Dodecene|lookchem [lookchem.com]

- 12. eiga.eu [eiga.eu]

- 13. 1-Dodecene (CAS 112-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. airproducts.co.za [airproducts.co.za]

- 15. hsseworld.com [hsseworld.com]

- 16. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Dodecen-11-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-dodecen-11-yne, a terminal enyne of interest in various research and development applications. Understanding these fundamental physicochemical properties is critical for its effective handling, storage, and application in synthetic chemistry, materials science, and pharmaceutical development.

Core Concepts: Structure and Physicochemical Properties

This compound possesses a twelve-carbon chain with a terminal double bond (alkene) at position 1 and a terminal triple bond (alkyne) at position 11. This bifunctional structure imparts unique reactivity while its long hydrocarbon tail dictates its solubility characteristics. As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like."

Solubility Profile

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics. |

| Diethyl Ether | Slightly Polar | High | The nonpolar hydrocarbon chain dominates solubility interactions. |

| Acetone | Polar Aprotic | Moderate to Low | The polarity of acetone reduces its ability to solvate the long nonpolar chain.[1][2] |

| Ethanol | Polar Protic | Low | The polarity and hydrogen bonding of ethanol make it a poor solvent for the nonpolar alkyne.[1][2] |

| Methanol | Polar Protic | Low | Similar to ethanol, its high polarity is unfavorable for dissolving the nonpolar compound. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water prevent the dissolution of the hydrophobic this compound.[1][2] |

Stability Considerations

The stability of this compound is influenced by the presence of both a terminal alkene and a terminal alkyne.

Chemical Stability:

-

Acidity of Terminal Alkyne: Terminal alkynes are weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character.[3][4][5][6] This allows for deprotonation by strong bases (e.g., sodium amide) to form a nucleophilic acetylide anion.[4][6] Therefore, this compound will be unstable in the presence of strong bases.

-

Addition Reactions: Both the double and triple bonds are susceptible to electrophilic addition reactions with reagents such as hydrogen halides and halogens.

-

Oxidative Stability: Unsaturated compounds are prone to oxidation. The double and triple bonds in this compound can be cleaved by strong oxidizing agents. The stability can be assessed using methods like the Rancimat test, which measures the induction time for oxidation.[7][8][9][10]

-

Polymerization: In the presence of certain catalysts or initiators, the unsaturated bonds can undergo polymerization.[1]

Physical Stability:

-

Storage: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, heat, and oxygen.

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are crucial for its application.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Stability Assessment using Bromine Water Test

This protocol is a classic chemical test to detect the presence of unsaturation and can be adapted to qualitatively assess the stability of this compound over time or under different conditions. A change in the rate of decolorization can indicate degradation.

References

- 1. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 3. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]

- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]

- 5. quora.com [quora.com]

- 6. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 7. Chemical composition and oxidative stability of eleven pecan cultivars produced in southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

Navigating the Acquisition of 1-Dodecen-11-yne: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific, and often rare, chemical compounds is a critical starting point for novel research. 1-Dodecen-11-yne, a molecule with potential applications in synthetic chemistry and materials science, presents a case study in the acquisition of non-standard reagents. This technical guide outlines the landscape of sourcing this compound, addressing its commercial availability, potential purity grades, and a logical workflow for its acquisition, including custom synthesis.

Commercial Availability and Purity Grades: A Scarcity of Direct Suppliers

For analogous compounds, purity grades typically range from technical grade (>90%) to high-purity grades (>98% or >99%), often determined by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct suppliers for this compound, any custom synthesis project would necessitate a clear agreement with the manufacturer on the required purity level and the analytical methods for its verification.

Procurement Workflow for this compound

Given the lack of off-the-shelf availability, a researcher seeking this compound would need to engage with a company specializing in custom chemical synthesis. The following workflow outlines the key steps in this process.

Experimental Protocols: A Proposed Synthetic Approach

While specific, validated protocols for the synthesis of this compound are not readily found in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy would involve the modification of a more readily available precursor.

Proposed Synthesis from 11-Dodecyn-1-ol:

A potential and efficient method for the synthesis of this compound would be the dehydration of the commercially available 11-dodecyn-1-ol. This reaction is typically acid-catalyzed and proceeds via an E1 or E2 elimination mechanism.

-

Step 1: Reaction Setup: 11-dodecyn-1-ol is dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Step 2: Catalyst Addition: A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution. The choice of catalyst and its concentration can influence the reaction rate and selectivity.

-

Step 3: Reaction Conditions: The mixture is heated to reflux to promote the dehydration reaction. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material and the formation of the product.

-

Step 4: Workup: Upon completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Step 5: Purification: The crude product is purified to remove any unreacted starting material, byproducts, and the solvent. This is typically achieved through column chromatography on silica gel, using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate). The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure.

-

Step 6: Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This proposed methodology provides a general framework. The specific reaction conditions, including temperature, reaction time, and catalyst loading, would need to be optimized to maximize the yield and purity of this compound. Researchers should consult with the custom synthesis provider to determine the most effective and efficient synthetic strategy.

Potential Research Areas Involving Bifunctional Alkenynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional alkenynes, molecules possessing both an alkene and an alkyne functionality, are versatile building blocks in modern organic synthesis. Their unique electronic and structural properties allow for a diverse range of chemical transformations, leading to the rapid construction of complex molecular architectures. This technical guide explores key research areas where bifunctional alkenynes are making a significant impact, from the development of novel catalytic methodologies to their application in chemical biology and drug discovery. For each area, we provide a summary of recent findings, quantitative data for representative reactions, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate Bifunctional Reagents

A recent area of significant interest is the use of arylsulfonylacetates as bifunctional reagents for the alkylarylation of alkynes under photoredox conditions.[1][2][3] This method allows for the simultaneous introduction of an alkyl carboxylate and an aryl group across the alkyne in a single step, leading to the formation of valuable all-carbon tetrasubstituted alkenes.[2] The reaction is characterized by its mild conditions, broad substrate scope, and high atom economy.[2]

Data Presentation

| Entry | Alkyne Substrate | Arylsulfonylacetate | Product | Yield (%) | Reference |

| 1 | Diphenylacetylene | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2,3,3-triphenylacrylate | 72 | [2] |

| 2 | 1-Phenyl-1-propyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2-methyl-3,3-diphenylacrylate | 85 | [2] |

| 3 | 1-(p-Tolyl)-1-propyne | Methyl 2-(p-tolyl)-2-(p-tolylsulfonyl)acetate | Methyl 2-methyl-3,3-di-p-tolylacrylate | 88 | [2] |

| 4 | 1-(4-Methoxyphenyl)-1-propyne | Methyl 2-(4-methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetate | Methyl 2-methyl-3,3-bis(4-methoxyphenyl)acrylate | 91 | [2] |

| 5 | 1-(4-Chlorophenyl)-1-propyne | Methyl 2-(4-chlorophenyl)-2-((4-chlorophenyl)sulfonyl)acetate | Methyl 3,3-bis(4-chlorophenyl)-2-methylacrylate | 78 | [2] |

| 6 | 1-Cyclohexyl-1-propyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 3-cyclohexyl-2-methyl-3-phenylacrylate | 65 | [2] |

| 7 | 5-Decyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2-(1-butyl-1-phenylhex-1-en-2-yl)acetate | 75 | [2] |

| 8 | 1-Phenyl-2-(trimethylsilyl)acetylene | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 3,3-diphenyl-2-(trimethylsilyl)acrylate | 75 | [2] |

Experimental Protocols

General Procedure for Photoredox Alkylarylation of Alkynes: [2]

To a flame-dried 8 mL reaction vial is charged with Ir[dF(CF₃)ppy]₂(dtbbpy)(PF₆) (0.003 mmol, 3 mol%), NiCl₂·DME (0.02 mmol, 20 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (0.02 mmol, 20 mol%), aryl bromide (0.2 mmol, 2.0 equiv.), and cesium alkyl oxalate (0.15 mmol, 1.5 equiv.). The vial is capped, then evacuated and backfilled with nitrogen three times. DMSO (0.05 M) is added via syringe, followed by the addition of the terminal alkyne (0.1 mmol, 1.0 equiv.). The reaction mixture is irradiated with a 90 W blue LED, with cooling from a fan (36 °C). After 18 hours, the reaction is quenched with H₂O and extracted with ethyl acetate. The combined organic layers are dried with MgSO₄, filtered, and concentrated in vacuo. The crude material is purified by flash chromatography to afford the desired product.

Mandatory Visualization

Caption: Proposed mechanism for the photoredox-mediated alkylarylation of alkynes.

Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes

The gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes provides a direct route to cyclobutene derivatives, which are valuable synthetic intermediates.[4][5][6][7][8][9] The success of this reaction relies on the use of sterically hindered cationic Au(I) complexes that selectively activate the alkyne.[4] This methodology tolerates a wide range of functional groups on both the alkyne and alkene partners.[4]

Data Presentation

| Entry | Alkyne | Alkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Phenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 85 |[4] | | 2 | 4-Methoxyphenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 90 |[4] | | 3 | 4-Chlorophenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 78 |[4] | | 4 | 1-Ethynyl-4-nitrobenzene | α-Methylstyrene | 5 | CH₂Cl₂ | 65 |[4] | | 5 | Phenylacetylene | 1,1-Diphenylethylene | 5 | CH₂Cl₂ | 82 |[4] | | 6 | Phenylacetylene | Styrene | 5 | CH₂Cl₂ | 75 |[4] | | 7 | Phenylacetylene | Indene | 5 | CH₂Cl₂ | 88 |[4] | | 8 | 3,3-Dimethyl-1-butyne | α-Methylstyrene | 5 | CH₂Cl₂ | 60 |[4] |

Experimental Protocols

General Procedure for Gold(I)-Catalyzed [2+2] Cycloaddition: [5]

In a flask open to the air, equipped with a magnetic stirring bar, di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.14 mmol) and chloro(dimethylsulfide)gold(I) (1.14 mmol) are dissolved in dichloromethane (6 mL). The solution is stirred at 22 °C for 1 h. The volatiles are removed by rotary evaporation and then under vacuum to afford the gold(I) chloride complex as a white solid.

To a solution of the gold(I) catalyst (0.01 mmol, 2 mol%) in CH₂Cl₂ (0.5 mL) in a vial is added the alkene (1.0 mmol, 2.0 equiv). A solution of the terminal alkyne (0.5 mmol, 1.0 equiv) in CH₂Cl₂ (0.5 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for the specified time. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the cyclobutene product.

Mandatory Visualization

Caption: Proposed mechanism for the Gold(I)-catalyzed [2+2] cycloaddition.

Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, transforms an alkene and an alkyne into a 1,3-diene.[10][11][12][13][14] This transformation can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and an intermolecular fashion.[10] RCEYM is particularly valuable for the synthesis of carbo- and heterocyclic rings.[11]

Data Presentation

| Entry | Enyne Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Product | Yield (%) | Reference |

| 1 | N-Allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs I | 1 | CH₂Cl₂ | 1-Tosyl-2,5-dihydropyrrole | 95 | [11] |

| 2 | Allyl (prop-2-yn-1-yl) ether | Grubbs I | 1 | CH₂Cl₂ | 3,6-Dihydro-2H-pyran | 92 | [11] |

| 3 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs I | 1 | CH₂Cl₂ | Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate | 89 | [11] |

| 4 | (E)-N-(But-2-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide | Grubbs II | 5 | Toluene | 1-Tosyl-5-methyl-2,5-dihydropyrrole | 85 | [11] |

| 5 | Enynyl ester substrate for (-)-stemoamide synthesis | Grubbs I | 4 | CH₂Cl₂ | Bicyclic lactam intermediate | 87 | [11] |

| 6 | Silicon-tethered enyne | Grubbs I | 5 | CH₂Cl₂ | Siloxane-tethered diene | 91 | [11] |

| 7 | Enyne with conjugated ene-yne | Grubbs II | 5 | Toluene | Cycloheptene derivative | 88 | [11] |

| 8 | Diene-yne substrate | Grubbs II | 5 | Toluene | Eight-membered ring | 90 | [11] |

Experimental Protocols

General Procedure for Ring-Closing Enyne Metathesis (RCEYM): [11]

The enyne substrate is dissolved in anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene) to a concentration of 0.01-0.1 M. The solution is purged with argon for 15-30 minutes. The ruthenium catalyst (e.g., Grubbs first or second generation) is added in one portion under an argon atmosphere. The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired cyclic diene. For reactions sensitive to ethylene, the reaction can be performed under a continuous flow of argon or under vacuum.

Mandatory Visualization

Caption: Simplified 'ene-first' mechanism for Ruthenium-catalyzed enyne metathesis.

Bifunctional Benzophenone-Alkyne Ligands for Sigma Receptor Probing

In the realm of chemical biology and drug discovery, bifunctional molecules are designed to interact with biological targets in a specific manner. One such example is the development of bifunctional sigma (σ) receptor ligands that incorporate a benzophenone moiety for photo-crosslinking and a terminal alkyne for subsequent "click" chemistry.[15][16][17] These probes are instrumental in identifying and characterizing σ receptor binding proteins.[15]

Data Presentation

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |

| 8 | 120 | >10,000 | [16] |

| 9 | 25 | 4.8 | [16] |

| 16 | 150 | 35 | [16] |

| 22 | 85 | 2.0 | [15] |

Experimental Protocols

Synthesis of a Benzophenone-Alkyne Bifunctional Ligand (Illustrative Example): [16]

A mixture of 4-cyclohexylpiperazine (10 mmol), 1,3-dibromopropane (10 mmol), and K₂CO₃ (20 mmol) in ethanol (100 mL) is refluxed for 12 h. The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, CHCl₃:MeOH, 95:5) to yield 1-(3-bromopropyl)-4-cyclohexylpiperazine.

A solution of the resulting amine, an appropriate benzophenone-containing carboxylic acid, and a coupling agent such as DCC or EDC in an anhydrous solvent like DCM or DMF is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final bifunctional ligand. The terminal alkyne can be introduced at various stages of the synthesis depending on the specific molecular design.

Mandatory Visualization

Caption: Experimental workflow for using a bifunctional probe for target identification.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Photoredox catalytic alkylarylation of alkynes with arylsulfonylacetate as bifunctional reagent [sciengine.com]

- 4. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enyne Metathesis [organic-chemistry.org]

- 11. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uwindsor.ca [uwindsor.ca]

- 14. soc.chim.it [soc.chim.it]

- 15. Development of benzophenone-alkyne bifunctional sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of benzophenone-alkyne bifunctional sigma receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 1-Dodecen-11-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-dodecen-11-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile "click chemistry" reaction forms a stable 1,2,3-triazole linkage, a valuable scaffold in medicinal chemistry and materials science.[1][2] The unique structure of this compound, featuring both a terminal alkyne for cycloaddition and a terminal alkene for further functionalization, makes it a valuable bifunctional building block.

Introduction to CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a cornerstone of click chemistry.[1][4] The active catalyst is the copper(I) ion, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5] To enhance catalyst stability and reaction rate, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often employed.[5]

Applications of this compound in CuAAC

The dual functionality of this compound opens up numerous possibilities in synthesis and functionalization:

-

Synthesis of Amphiphilic Molecules: The long hydrocarbon chain of this compound provides lipophilicity, while the triazole ring formed via CuAAC can be linked to polar head groups, enabling the synthesis of novel surfactants and lipids for drug delivery systems like liposomes.

-

Surface Modification: The alkyne group can be "clicked" onto azide-functionalized surfaces, nanoparticles, or biomolecules, while the terminal alkene remains available for subsequent modifications, such as polymerization or thiol-ene reactions.[6]

-

Polymer and Materials Science: this compound can be incorporated into polymers via CuAAC polymerization, creating materials with pendant alkene groups for cross-linking or further functionalization.[7]

-

Drug Discovery: The 1,2,3-triazole core is a common scaffold in medicinal chemistry.[1][8] Using this compound allows for the introduction of a long, flexible, and functionalizable tail to potential drug candidates.

Experimental Protocols

Below are detailed protocols for a representative CuAAC reaction between this compound and an organic azide, benzyl azide, as a model substrate. These protocols can be adapted for other azides with minor modifications.

Materials and Reagents

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Solvent: A mixture of tert-butanol and water (1:1) is a common choice. Other solvent systems like THF, DMF, or DMSO/water mixtures can also be used.[3]

-

Deionized water

-

Argon or nitrogen for inert atmosphere (recommended)

General Protocol for CuAAC of this compound and Benzyl Azide

This protocol describes a typical small-scale reaction. Reagent quantities can be scaled as needed.

-

Preparation of Stock Solutions:

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

-

Ligand (THPTA/TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/tert-butanol (for TBTA).

-

-

Reaction Setup:

-

To a clean, dry reaction vial, add this compound (e.g., 100 mg, 1 equivalent).

-

Add benzyl azide (1.0-1.2 equivalents).

-

Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of tert-butanol and water).

-

Stir the mixture until all components are dissolved.

-

If desired, degas the solution by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the Reaction:

-

Add the copper(II) sulfate stock solution (e.g., 0.01-0.05 equivalents).

-

Add the ligand stock solution (e.g., 0.01-0.05 equivalents, maintaining a 1:1 ratio with the copper sulfate).

-

Add the freshly prepared sodium ascorbate stock solution (e.g., 0.1-0.2 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for a typical CuAAC reaction of a terminal alkyne. Actual results with this compound may vary depending on the specific azide and reaction conditions.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | |

| Organic Azide | 1.0 - 1.2 equivalents | A slight excess of the azide can ensure complete consumption of the alkyne. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate. |

| Sodium Ascorbate | 5 - 10 mol% | Used in excess to maintain a reducing environment. |

| Ligand (THPTA/TBTA) | 1 - 5 mol% | Typically used in a 1:1 ratio with the copper salt. |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1), THF, DMF | Solvent choice depends on the solubility of the reactants. |

| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can be applied to accelerate slow reactions. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Outcome | ||

| Yield | >90% | CuAAC reactions are known for their high yields. |

Visualizations

Experimental Workflow for CuAAC of this compound

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition reaction of this compound.

Catalytic Cycle of CuAAC

This diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-Dodecen-11-yne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 1-dodecen-11-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block, featuring both a terminal alkene and a terminal alkyne, is a valuable tool for bioconjugation, materials science, and drug discovery. Its long hydrocarbon chain imparts hydrophobicity, making it suitable for applications involving lipid membranes or the introduction of lipophilic moieties.

Introduction to this compound in Click Chemistry

This compound is a bifunctional molecule that can participate in click chemistry via its terminal alkyne group, while the terminal alkene offers a site for further functionalization through various other chemical transformations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2][3][4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the conjugation of diverse molecular entities.[3][6]

The hydrophobic nature of the dodecyl chain in this compound can be leveraged to create amphiphilic structures, modify surfaces to alter their wetting properties, or to introduce a lipid-like tail to biomolecules for studying protein-lipid interactions or enhancing cell membrane permeability.[7][8]

Key Applications

-

Bioconjugation: Labeling of proteins, peptides, nucleic acids, and lipids to introduce hydrophobic tags for imaging or purification.[7][8]

-

Materials Science: Functionalization of surfaces and polymers to create materials with tailored properties.[1][2]

-

Drug Discovery: Synthesis of complex molecules and potential drug candidates by linking different building blocks.[1]

-

Probe Development: Creation of molecular probes for studying biological systems, such as the localization and trafficking of fatty acids.[7][9]

Experimental Protocols

The following are generalized protocols for the CuAAC reaction using this compound. Due to its hydrophobicity, co-solvents are often necessary to ensure solubility with more polar reaction partners and catalysts.

Protocol 1: General CuAAC Reaction in a Biphasic Solvent System

This protocol is suitable for the reaction of this compound with a variety of organic azides.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. If solubility is an issue, a co-solvent such as DCM or THF can be added.

-

To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM, ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC Reaction for Bioconjugation in Aqueous Media with a Ligand

This protocol is adapted for reactions involving sensitive biomolecules, using a ligand to stabilize the copper(I) catalyst and protect the biomolecule.

Materials:

-

This compound (or a derivative)

-

Azide-functionalized biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

Procedure:

-

Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in water.

-

In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.

-

Add a solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or DMF. The final concentration of the co-solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.

-

Add the pre-mixed catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature or 37 °C with gentle shaking. Reaction times can vary from 1 to 4 hours.

-

The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for CuAAC reactions involving hydrophobic terminal alkynes. Note that these are general ranges and optimal conditions should be determined experimentally for each specific reaction.

| Parameter | Typical Range | Notes |

| Alkyne:Azide Molar Ratio | 1:1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion. |

| Copper(I) Catalyst Loading | 1 - 10 mol% | Higher loadings can accelerate the reaction but may require more rigorous removal. |

| Ligand:Copper Molar Ratio | 1:1 to 5:1 | Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state. |

| Sodium Ascorbate Loading | 5 - 20 mol% | Used to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution is crucial. |

| Reaction Time | 1 - 24 hours | Highly dependent on reactants, catalyst loading, and temperature. |

| Temperature | Room Temperature to 50 °C | Most reactions proceed efficiently at room temperature. |

| Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. |

Visualizations

Experimental Workflow for a General CuAAC Reaction

The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Caption: General workflow for a CuAAC reaction.

Logical Relationship of CuAAC Reaction Components

This diagram illustrates the roles and interactions of the key components in a copper-catalyzed azide-alkyne cycloaddition.

Caption: Key components of a CuAAC reaction.

References

- 1. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Detection [iris-biotech.de]

- 8. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-Dodecen-11-yne in Orthogonal Bioconjugation Techniques

Introduction

1-Dodecen-11-yne is a bifunctional linker molecule possessing two chemically distinct reactive groups: a terminal alkene and a terminal alkyne. This unique structure allows for sequential and orthogonal bioconjugation reactions, making it a valuable tool for researchers, scientists, and drug development professionals. The terminal alkyne can participate in well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, while the terminal alkene can undergo reactions such as thiol-ene coupling or tetrazine ligation.[1][2][3][4] The spatial separation of these functional groups by a flexible ten-carbon chain minimizes steric hindrance and allows for efficient conjugation at both ends.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, particularly for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) or for dual labeling of biomolecules.

Key Applications

-

Construction of Antibody-Drug Conjugates (ADCs): this compound can serve as a versatile linker to connect a cytotoxic drug to a monoclonal antibody (mAb). For instance, the alkyne terminus can be reacted with an azide-modified drug, followed by the conjugation of the alkene terminus to the antibody.

-

Dual-Labeling of Proteins: This linker enables the attachment of two different reporter molecules (e.g., a fluorescent dye and a biotin tag) to a single protein, facilitating advanced imaging and purification studies.

-

Surface Immobilization of Biomolecules: Biomolecules can be tethered to surfaces or nanoparticles in a specific orientation by sequentially reacting the two ends of the linker with corresponding functionalities on the biomolecule and the surface.

-

Assembly of Complex Bioconjugates: The orthogonal reactivity of this compound allows for the stepwise assembly of multi-component systems, such as targeted drug delivery vehicles or diagnostic probes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~220 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂), insoluble in water |

Table 2: Representative Reaction Conditions for Orthogonal Bioconjugation

| Reaction Type | Functional Group on Linker | Reagents | Typical Biomolecule Target |

| CuAAC Click Chemistry | Terminal Alkyne | Azide-modified biomolecule, CuSO₄, Sodium Ascorbate | Proteins, Nucleic Acids, Small Molecules |